(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate

Analytical Chemistry Quality Assurance Synthetic Chemistry

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate is a low-molecular-weight (180.20 g/mol) α,β-unsaturated ester featuring a conjugated cyclohexenone ring. This structure endows the compound with a defined (E)-stereochemical configuration and dual electrophilic reactivity, categorizing it as a specialized research chemical and synthetic building block.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1280213-99-1
Cat. No. B3096349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate
CAS1280213-99-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=O)CCC1
InChIInChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h5-7H,2-4H2,1H3/b6-5+
InChIKeySZLLQPAPBZDENU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate (CAS 1280213-99-1): Basic Identity, Physicochemical Profile, and Procurement Specifications


(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate is a low-molecular-weight (180.20 g/mol) α,β-unsaturated ester featuring a conjugated cyclohexenone ring . This structure endows the compound with a defined (E)-stereochemical configuration and dual electrophilic reactivity, categorizing it as a specialized research chemical and synthetic building block . Commercially, it is supplied with verified purity specifications of ≥95% or ≥97% , intended strictly for laboratory-scale research and development .

Why Generic Substitution Fails for (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate: The Consequences of Ignoring Dual Electrophilicity and (E)-Stereochemistry


Substituting this compound with a simpler cyclohexenone or a generic acrylate will result in the loss of its signature bifunctional, biselectrophilic reactivity. A close analog like methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate (CAS 130895-13-5) replaces the conjugated acrylate double bond with a saturated propanoate side chain, completely eliminating the capacity for Michael acceptance, which is central to many synthetic strategies . Furthermore, procuring the compound without the defined (E)-stereochemistry could introduce an isomeric mixture, potentially leading to divergent reaction outcomes in stereoselective methodologies where the (E)-configured alkene geometry is a critical parameter for transition state organization . A generic substitution therefore fails to deliver the specific, dual-reactivity profile that forms the basis for its selection as a versatile building block.

Quantitative Procurement Evidence for (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate: Purity, Identity, and Reactivity Benchmarks


Purity Verification: Batch-Specific Assay Guarantee vs. Unspecified Industrial Grade Alternatives

For quantitative reproducibility in research, the certified minimum purity of the target compound, specified at 97% (Leyan) and 95% (AKSci) , provides a measurable quality advantage over a generic "cyclohexenone acrylate" building block acquired without a defined assay. This specification ensures that the active reactant constitutes at least 95-97% of the material mass, minimizing the impact of unknown impurities on reaction yields and mechanisms.

Analytical Chemistry Quality Assurance Synthetic Chemistry

Structural Differentiation: Presence of Conjugated Acrylate Moiety vs. Saturated Side-Chain Analogs

The target compound (C10H12O3) possesses an α,β-unsaturated acrylate side chain, evidenced by its SMILES notation `COC(=O)/C=C/C1=CC(=O)CCC1` . Its closest structural analog, methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate (CAS 130895-13-5), has a saturated propanoate chain (C10H14O3) and lacks this double bond . The unsaturation is the structural basis for the compound's ability to act as a Michael acceptor, a reactivity domain entirely absent in the saturated propanoate analog.

Medicinal Chemistry Reaction Methodology Polymer Chemistry

Physical Form and Stability: Solid-State Long-Term Storage vs. Liquid or Unspecified Analogs

The target compound is a solid at ambient temperature, as implied by storage conditions, which facilitates accurate weighing, simpler purification, and improved long-term stability compared to liquid analogs . The recommended long-term storage condition is a dry, cool environment, which standardizes stability protocols across research groups . This contrasts with a compound like the cyclohexenone building block 4-acetoxy-2-cyclohexenone, which is typically handled as a liquid and may require specialized storage to prevent polymerization or degradation [1].

Material Handling Sample Management Inventory Logistics

Application Scenarios for (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate Where Its Specific Profile Provides a Differentiation Advantage


Tandem Michael Addition-Heterocyclization Methodologies

In synthetic methodology development, this compound's unique dual-reactivity enables its use as both a Michael acceptor (via the acrylate) and a potential nucleophile (via the cyclohexenone enolate) in sequential, one-pot reactions. This is directly supported by the well-established class reactivity of similar cyclohexenone-acrylate systems in successive Michael reactions for constructing bicyclo[3.3.1]nonenone cores . Procuring the 95-97% pure (E)-isomer [REFS-2, REFS-3] is essential for achieving the high yields (67-98%) characteristic of this chemistry .

Synthesis of Functionalized Heterocycles for Medicinal Chemistry Libraries

The compound serves as a compact, dual-electrophile building block for generating diverse heterocyclic scaffolds. Its rigid cyclohexenone core introduces sp³ character and a hydrogen-bond-accepting ketone, which are favorable features for fragment-based drug discovery. The defined (E)-geometry of the acrylate ensures stereochemical fidelity in reactions where alkene configuration is maintained, leading to a more homogeneous product library for biological screening .

Precursor for Specialty Monomers in Polymer Chemistry

The cyclohexenone moiety is a known precursor for creating monomers with pendant ketone groups for photoresist and specialty coating applications. The compound's solid, non-hazardous physical form facilitates its use in precise, small-scale monomer synthesis and copolymerization studies, where exact stoichiometry is paramount . This is a practical advantage over related liquid monomers that may contain stabilizers or require purification before use [1].

Reference Standard or Intermediate in Natural Product Synthesis

The cyclohexenone ring is a common motif in natural products. The high certified purity (97%) and (E)-stereochemistry make this compound a viable, well-characterized intermediate or an authentic reference standard for analytical method development (HPLC, GC, NMR) in total synthesis campaigns, ensuring reliable identification and quantification of related substances .

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